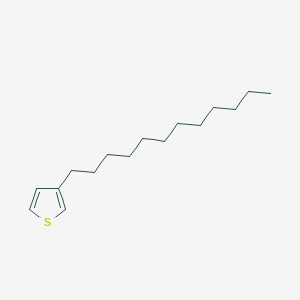

3-Dodecylthiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-dodecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKWIEFTBMACPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104934-53-4 | |

| Record name | Poly(3-dodecylthiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104934-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40369961 | |

| Record name | 3-Dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104934-52-3 | |

| Record name | 3-Dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dodec-1-yl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Poly(3-dodecylthiophene) via Grignard Metathesis Polymerization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of regioregular poly(3-dodecylthiophene) (P3DDT) utilizing Grignard Metathesis (GRIM) polymerization. This method offers a straightforward and cost-effective route to high molecular weight, highly regioregular conductive polymers, which are integral components in a variety of organic electronic and biomedical applications.

Introduction to Grignard Metathesis (GRIM) Polymerization

Grignard metathesis (GRIM) polymerization is a powerful chain-growth condensation polymerization technique for synthesizing conjugated polymers, particularly poly(3-alkylthiophenes) (P3ATs). The method's key advantage lies in its ability to produce polymers with a high degree of regioregularity, typically exceeding 95% head-to-tail (HT) couplings, at room temperature or reflux, avoiding the need for cryogenic conditions.[1][2][3][4] This high regioregularity is crucial for achieving superior electronic and photonic properties due to enhanced solid-state packing and charge transport.[5]

The GRIM method involves the reaction of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent, followed by the addition of a nickel or palladium catalyst. The most commonly used catalyst is [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂).[2][6][7] The polymerization proceeds via a quasi-"living" mechanism, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[1][8]

The Synthesis Workflow

The synthesis of poly(this compound) via GRIM polymerization follows a well-defined workflow, from monomer preparation to polymer purification. The key stages are outlined in the diagram below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.cmu.edu [chem.cmu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.cmu.edu [chem.cmu.edu]

- 5. chem.cmu.edu [chem.cmu.edu]

- 6. Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Dodecylthiophene: Properties, Synthesis, and Characterization

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3-Dodecylthiophene is primarily utilized in materials science for the development of organic electronics. Its application in drug development is not well-documented. This guide focuses on its chemical and physical properties relevant to materials science research.

Introduction

This compound (3DDT) is an alkylated derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. It is a key monomer for the synthesis of conductive polymers, particularly regioregular poly(this compound) (P3DDT).[1] The long dodecyl side chain imparts solubility in common organic solvents, making it highly processable for applications in organic electronics such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[2] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and visual workflows relevant to its application.

Physical and Chemical Properties

This compound is a colorless to light yellow, clear liquid at room temperature.[3][4] Its properties are largely defined by the aromatic thiophene head and the long aliphatic tail, which influences its solubility and thermal characteristics.

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈S | [3][5] |

| Molecular Weight | 252.46 g/mol | [3][5] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Melting Point | -0.15 °C (estimate) | [2][3][4] |

| Boiling Point | 290 °C (lit.) | [3][5][6] |

| Density | 0.902 g/mL at 25 °C (lit.) | [1][5][6] |

| Refractive Index (n₂₀/D) | 1.488 (lit.) | [3][5] |

| Flash Point | >113 °C (>230 °F) | [3][4] |

| Vapor Pressure | 0.000276 mmHg at 25 °C | [2][3] |

| Property | Description | Reference |

| Solubility | Low solubility in water; readily soluble in organic solvents such as tetrahydrofuran (THF), chloroform, and toluene. | [2] |

| Stability | Stable under recommended storage conditions (2-8 °C, under inert atmosphere). | [1][3][5] |

| Reactivity | Acts as a monomer for polymerization. The thiophene ring can undergo electrophilic substitution and metallation, which is key to its polymerization. | [1][7] |

| Primary Use | Precursor for the synthesis of the conducting polymer poly(this compound) (P3DDT). | [1][3] |

| Property | Data | Reference |

| ¹H NMR (300MHz, CDCl₃) | δ (ppm): 7.22 (m, 1H), 6.95 (m, 2H), 2.63 (t, 2H), 1.65 (m, 2H), 1.32 (m, 18H), 0.89 (t, 3H) | [3] |

| UV-Vis Absorption | As a monomer, it is expected to absorb in the UV range (< 300 nm), typical for a single thiophene ring. Its polymer, P3DDT, absorbs strongly in the visible spectrum (~450-600 nm) due to extended π-conjugation. |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for the synthesis and characterization of this compound.

This protocol describes a common method for synthesizing this compound from 3-bromothiophene and 1-bromododecane.[3]

Materials:

-

Magnesium turnings (3.28 g, 0.135 mol)

-

Iodine (a small crystal)

-

Anhydrous Tetrahydrofuran (THF) (115 mL total)

-

1-Bromododecane (28.75 g, 0.115 mol)

-

3-Bromothiophene (16.31 g, 0.10 mol)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂] (0.54 g, 1.00 mmol)

-

1.5 M Hydrochloric acid (HCl)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

n-Hexane (for chromatography)

Procedure:

-

Grignard Reagent Formation: To a dry 250 mL three-necked flask under a nitrogen atmosphere, add magnesium turnings, a small crystal of iodine, and 30 mL of anhydrous THF. Slowly add a solution of 1-bromododecane in 45 mL of anhydrous THF to the flask. The reaction is initiated by gentle heating, and the mixture is refluxed at 70 °C for 2 hours to form the dodecylmagnesium bromide Grignard reagent.

-

Coupling Reaction: Cool the reaction mixture to room temperature using an ice-water bath. Add the Ni(dppp)Cl₂ catalyst to the flask. Subsequently, slowly add a solution of 3-bromothiophene in 40 mL of anhydrous THF.

-

Reaction Quenching: Allow the mixture to stir overnight at room temperature. Quench the reaction by carefully adding cold 1.5 M aqueous HCl.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the crude product with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solution under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography using n-hexane as the eluent to yield pure this compound as a clear liquid.

This protocol outlines the general steps for obtaining the UV-Vis absorption spectrum of a this compound solution.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., hexane or chloroform)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M. Ensure the sample is fully dissolved.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and run a baseline scan over the desired wavelength range (e.g., 200-400 nm for the monomer).

-

Sample Measurement: Rinse and fill a second quartz cuvette with the this compound solution. Place it in the sample holder of the spectrophotometer.

-

Acquire Spectrum: Scan the sample over the same wavelength range. The resulting spectrum will show the absorbance of the monomer as a function of wavelength. The peak absorbance (λ_max) should be identified.

Workflows and Pathways

Visual diagrams help in understanding the synthesis and application of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Light absorption of poly(3-hexylthiophene) single crystals - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47064D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth NMR Characterization of 3-Dodecylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-dodecylthiophene. The document details the expected spectral data, outlines a standard experimental protocol for data acquisition, and presents a visual correlation between the molecular structure and its NMR signatures. This information is crucial for the structural verification, purity assessment, and quality control of this compound in research and development settings.

¹H and ¹³C NMR Spectral Data

The structural elucidation of this compound is readily achieved by analyzing its ¹H and ¹³C NMR spectra. The data presented below are based on spectra typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the thiophene ring and the aliphatic protons of the dodecyl side chain. The integration of these signals confirms the number of protons in each unique chemical environment.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~7.20 | Doublet of Doublets | ~2.9, ~1.2 | 1H |

| H-5 | ~7.15 | Doublet of Doublets | ~5.1, ~1.2 | 1H |

| H-4 | ~6.90 | Doublet of Doublets | ~5.1, ~2.9 | 1H |

| H-1' | ~2.60 | Triplet | ~7.5 | 2H |

| H-2' | ~1.60 | Quintet | ~7.5 | 2H |

| H-3' to H-11' | ~1.25 | Multiplet | - | 18H |

| H-12' | ~0.88 | Triplet | ~6.8 | 3H |

Note: Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm. Actual values may vary slightly based on experimental conditions.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a single resonance.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Atom Number | Chemical Shift (δ, ppm) |

| C-3 | ~142.0 |

| C-4 | ~128.5 |

| C-5 | ~125.0 |

| C-2 | ~120.0 |

| C-1' | ~31.9 |

| C-2' to C-10' | ~29.0 - 30.0 |

| C-11' | ~22.7 |

| C-12' | ~14.1 |

Note: Chemical shifts are referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Visualization of NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Experimental Protocols

A standardized protocol is essential for acquiring high-quality, reproducible NMR spectra.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

-

Dissolution: Gently agitate or vortex the vial to ensure the sample is completely dissolved, forming a homogenous solution.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is generally used.

-

The spectral width is typically set to span from -2 to 12 ppm.

-

A sufficient number of scans (e.g., 8 to 16) are acquired to achieve an adequate signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon.

-

The spectral width is set to approximately 0 to 220 ppm.

-

A significantly larger number of scans and a longer acquisition time are required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

By following these protocols, researchers can reliably obtain high-quality NMR data for the unambiguous characterization of this compound.

In-Depth Technical Guide: UV-vis Absorption Spectrum of 3-Dodecylthiophene in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-vis) absorption spectrum of 3-Dodecylthiophene in a solution state. It details the spectroscopic properties, factors influencing the absorption characteristics, and a generalized experimental protocol for its measurement. This document is intended to serve as a valuable resource for researchers and professionals working with this and similar thiophene-based compounds.

Introduction to this compound and its Spectroscopic Importance

This compound is an alkylated derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of the dodecyl chain, a long alkyl group, significantly enhances its solubility in common organic solvents, making it a versatile building block in the synthesis of conjugated polymers like poly(this compound) (P3DDT). These polymers are of great interest in the fields of organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.

UV-vis spectroscopy is a fundamental technique for characterizing the electronic structure of this compound and its polymeric derivatives. The absorption of UV-vis light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the molecular structure, conformation, and the surrounding environment. For the this compound monomer, the UV-vis spectrum provides insights into its fundamental electronic properties before polymerization.

UV-vis Absorption Properties of this compound Monomer

The UV-vis absorption spectrum of the this compound monomer is characterized by a primary absorption band in the ultraviolet region, corresponding to the π-π* electronic transition within the thiophene ring. Unlike its polymer, which shows significant absorption in the visible range due to the extended conjugation along the polymer backbone, the monomer's absorption is at shorter wavelengths.

While extensive data is available for poly(this compound), specific quantitative UV-vis absorption data for the this compound monomer is not widely published. However, based on the spectroscopic properties of similar 3-alkylthiophene monomers, the expected absorption maximum (λmax) in common organic solvents is in the range of 230-260 nm .

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also a key parameter. For 3-alkylthiophene monomers, this value is typically in the order of 5,000 to 10,000 L·mol⁻¹·cm⁻¹ .

Factors Influencing the Absorption Spectrum

Several factors can influence the UV-vis absorption spectrum of this compound in solution:

-

Solvent Polarity: The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maximum. While the effect on simple 3-alkylthiophenes is generally modest, it is a crucial consideration for precise measurements.

-

Concentration and Aggregation: At high concentrations, intermolecular interactions can lead to the formation of aggregates. While this phenomenon is much more pronounced and extensively studied in poly(3-alkylthiophene)s, even monomers can exhibit concentration-dependent spectral changes. These interactions can cause shifts in the absorption spectrum, typically a red-shift (to longer wavelengths) upon aggregation.

-

Presence of Impurities: Residual reactants or byproducts from the synthesis of this compound can interfere with the UV-vis spectrum. It is crucial to use a highly purified sample for accurate spectroscopic analysis. The presence of residual monomer in its corresponding polymer, poly(3-octadecylthiophene), has been shown to cause a red-shift in the polymer's absorption spectrum.[1]

Data Summary

As specific experimental data for the this compound monomer is scarce in the literature, the following table provides estimated values based on the typical range for 3-alkylthiophene monomers.

| Solvent | Expected λmax (nm) | Estimated Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Hexane | 230 - 250 | 5,000 - 8,000 |

| Chloroform | 235 - 260 | 6,000 - 10,000 |

| Ethanol | 235 - 260 | 6,000 - 10,000 |

Note: These are estimated values and should be experimentally verified for this compound.

Experimental Protocol for UV-vis Absorption Measurement

The following provides a detailed methodology for obtaining the UV-vis absorption spectrum of this compound in solution.

5.1. Materials and Equipment

-

This compound: High purity grade (>99%).

-

Spectrophotometric Grade Solvents: Hexane, Chloroform, or other suitable organic solvents with a UV cutoff wavelength below the expected absorption of the analyte.

-

UV-vis Spectrophotometer: A dual-beam spectrophotometer is recommended.

-

Quartz Cuvettes: 1 cm path length.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

-

Analytical Balance: For precise weighing of the sample.

5.2. Solution Preparation

-

Stock Solution Preparation: Accurately weigh a small amount of this compound (e.g., 5-10 mg) using an analytical balance. Dissolve the weighed sample in a known volume (e.g., 10 mL) of the chosen spectrophotometric grade solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 Absorbance Units). This is crucial for accurate determination of the molar absorptivity.

5.3. Spectrophotometer Setup and Measurement

-

Instrument Warm-up: Allow the spectrophotometer lamps to warm up for the manufacturer's recommended time to ensure stable readings.

-

Wavelength Range: Set the desired wavelength range for the scan. A range of 200 nm to 400 nm is typically sufficient for the this compound monomer.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample dilutions. Place this cuvette in both the sample and reference beams of the spectrophotometer and run a baseline correction. This will subtract the absorbance of the solvent and the cuvette itself from the subsequent sample measurements.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the most dilute sample solution before filling it with that solution. Place the sample cuvette in the sample beam path and record the absorption spectrum.

-

Repeat for all dilutions: Repeat the measurement for all prepared dilutions, starting from the least concentrated to the most concentrated.

5.4. Data Analysis

-

Determine λmax: From the recorded spectra, identify the wavelength of maximum absorbance (λmax).

-

Calculate Molar Absorptivity (ε): Using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (1 cm), calculate the molar absorptivity. A plot of absorbance versus concentration should yield a straight line passing through the origin, with the slope being equal to ε.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the UV-vis spectroscopic analysis of this compound.

Caption: Workflow for UV-vis analysis of this compound.

Conclusion

The UV-vis absorption spectrum of this compound in solution is a fundamental characteristic that provides insight into its electronic properties. While specific literature data on the monomer is limited, this guide provides a robust framework for its experimental determination and interpretation. Accurate measurement of the λmax and molar absorptivity is critical for quality control, reaction monitoring, and for understanding the foundational properties of the resulting polymers used in advanced materials and drug development applications. Researchers are encouraged to perform their own experimental verifications to obtain precise data for their specific research context.

References

In-Depth Technical Guide: Electrochemical Properties and HOMO/LUMO Levels of 3-Dodecylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dodecylthiophene is a key building block in the synthesis of conjugated polymers, particularly poly(this compound) (P3DDT), which are widely investigated for their applications in organic electronics. The long dodecyl side chain imparts solubility to the otherwise intractable polythiophene backbone, enabling solution-based processing for devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. A thorough understanding of the electrochemical properties and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is paramount for designing and optimizing these organic electronic devices. These parameters govern charge injection, transport, and the overall device performance. This guide provides a comprehensive overview of the core electrochemical characteristics of this compound and its corresponding polymer, P3DDT, supported by detailed experimental protocols and data analysis.

Data Presentation

The electrochemical and optical properties of poly(this compound) are summarized in the table below. The HOMO and LUMO energy levels are determined from electrochemical measurements and optical spectroscopy.

| Property | Value | Method of Determination | Reference |

| Onset Oxidation Potential (Eox, onset) | ~0.5 V vs. Fc/Fc⁺ | Cyclic Voltammetry | Estimated from poly(3-alkylthiophene) data |

| HOMO Energy Level (EHOMO) | ~-5.1 eV | Calculated from Eox, onset | [1] |

| Optical Band Gap (Eg) | ~2.1 eV | UV-vis Spectroscopy | [2] |

| LUMO Energy Level (ELUMO) | ~-3.0 eV | Calculated from EHOMO and Eg | [2] |

Experimental Protocols

Cyclic Voltammetry (CV) for HOMO Level Determination

Objective: To determine the onset oxidation potential of a poly(this compound) film for the calculation of its HOMO energy level.

Materials:

-

Working Electrode: Glassy carbon electrode (GCE) or platinum button electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. A ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard for calibration.

-

Counter Electrode: Platinum wire or foil.

-

Electrolyte Solution: 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Poly(this compound) solution (for drop-casting or spin-coating).

-

Potentiostat.

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the electrolyte.

-

Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).

-

-

Film Deposition:

-

Prepare a thin film of P3DDT on the working electrode surface by drop-casting or spin-coating a solution of the polymer.

-

Ensure the film is uniform and completely covers the electrode surface.

-

Dry the film under vacuum to remove any residual solvent.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the P3DDT-coated working electrode, the reference electrode, and the counter electrode immersed in the electrolyte solution.

-

Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the potential window to scan from an initial potential where no redox reaction occurs (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of the polymer (e.g., +1.5 V) and back to the initial potential.

-

Set the scan rate to a typical value of 50-100 mV/s.

-

Record the cyclic voltammogram for several cycles until a stable response is obtained.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox, onset) from the stabilized cyclic voltammogram. This is typically found by extrapolating the steeply rising portion of the oxidation wave to the baseline.

-

Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal or external standard. The formal potential of Fc/Fc⁺ is approximately 4.8 eV below the vacuum level.

-

Calculate the HOMO energy level using the following empirical formula[1]: EHOMO (eV) = -[Eox, onset (vs. Fc/Fc⁺) + 4.8]

-

UV-vis Spectroscopy for Optical Band Gap Determination

Objective: To determine the optical band gap of a poly(this compound) film from its UV-vis absorption spectrum.

Materials:

-

P3DDT solution in a suitable solvent (e.g., chloroform, toluene).

-

Quartz or glass substrate.

-

Spin-coater or drop-casting equipment.

-

UV-vis spectrophotometer.

Procedure:

-

Sample Preparation:

-

Prepare a thin film of P3DDT on a clean quartz or glass substrate by spin-coating or drop-casting the polymer solution.

-

Ensure the film is uniform and transparent.

-

Dry the film thoroughly to remove any residual solvent.

-

-

UV-vis Measurement:

-

Place the P3DDT-coated substrate in the sample holder of the UV-vis spectrophotometer.

-

Use a clean, uncoated substrate as a reference.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 300-800 nm).

-

-

Data Analysis:

-

Identify the absorption onset (λonset) from the low-energy edge of the π-π* absorption band in the spectrum. This is the wavelength at which the absorbance begins to increase from the baseline.

-

Calculate the optical band gap (Eg) using the following equation: Eg (eV) = 1240 / λonset (nm)

-

Mandatory Visualization

Caption: Experimental workflow for determining HOMO/LUMO levels.

Caption: Structure and its influence on electronic energy levels.

References

Solubility of 3-Dodecylthiophene in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-dodecylthiophene in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in peer-reviewed literature, this guide combines qualitative assessments based on chemical principles and analogous compounds with a comprehensive, generalized experimental protocol for accurate laboratory determination. This document is intended to serve as a practical resource for utilizing this compound in various research and development applications, including organic electronics and material science.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound possesses a molecular structure with a nonpolar dodecyl chain and a weakly polar thiophene ring. This amphipathic nature dictates its solubility profile, favoring solvents that are nonpolar or of low to moderate polarity.

Qualitative Solubility Profile of this compound

The following table summarizes the expected solubility of this compound in common organic solvents. These qualitative assessments are based on its chemical structure and available data for analogous compounds.

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale & Citations |

| Nonpolar Solvents | ||||

| Hexane | C₆H₁₄ | Nonpolar | Soluble | The long dodecyl chain of this compound is structurally similar to hexane, promoting solubility. |

| Toluene | C₇H₈ | Nonpolar | Soluble | The aromatic nature of toluene can interact favorably with the thiophene ring, and its low polarity accommodates the alkyl chain. |

| Moderately Polar Solvents | ||||

| Tetrahydrofuran (THF) | C₄H₈O | Moderately Polar | Soluble | The polymer of this compound, poly(this compound), is known to be soluble in THF, which strongly suggests the monomer is also soluble.[1] |

| Chloroform | CHCl₃ | Moderately Polar | Soluble | Poly(3-hexylthiophene), a similar compound, is soluble in chloroform.[2] |

| Dichloromethane | CH₂Cl₂ | Moderately Polar | Likely Soluble | Similar to chloroform, its moderate polarity is expected to effectively solvate this compound. |

| Polar Aprotic Solvents | ||||

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble | The higher polarity of acetone may not be as compatible with the long nonpolar alkyl chain. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Sparingly Soluble/Insoluble | The high polarity of DMF is unlikely to favorably interact with the nonpolar portion of the molecule. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Sparingly Soluble/Insoluble | Similar to DMF, the high polarity of DMSO makes it a poor solvent for largely nonpolar compounds. |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | Polar Protic | Insoluble | The strong hydrogen bonding and high polarity of methanol are incompatible with the nonpolar dodecyl group. |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | While more accommodating than methanol due to its slightly larger alkyl group, significant solubility is not expected. |

| Isopropanol | C₃H₈O | Polar Protic | Sparingly Soluble | The larger alkyl group compared to ethanol may slightly improve solubility, but it is still expected to be low. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solute is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

3. Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solute to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the settled solute) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any suspended microparticles of the solute. This step is critical for accurate measurement.

-

Dilute the filtered solution with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

4. Analysis of Solute Concentration:

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution and use the calibration curve to determine its concentration.

-

-

Using High-Performance Liquid Chromatography (HPLC):

-

Develop an appropriate HPLC method (column, mobile phase, flow rate, and detector) for the analysis of this compound.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area versus concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

5. Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart illustrating the key stages for the experimental determination of the solubility of this compound.

References

Crystalline structure and morphology of poly(3-dodecylthiophene)

An In-depth Technical Guide to the Crystalline Structure and Morphology of Poly(3-dodecylthiophene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(this compound), or P3DDT, is a member of the poly(3-alkylthiophene) (P3AT) family of conducting polymers. Its solution processability and semiconducting properties make it a material of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The performance of devices based on P3DDT is intrinsically linked to the material's solid-state organization—specifically, its crystalline structure and film morphology. This guide provides a comprehensive overview of the factors governing the structure of P3DDT, methods for its characterization, and the resulting material properties.

Crystalline Structure of Poly(this compound)

The arrangement of P3DDT chains in the solid state is highly dependent on the regioregularity (RR) of the polymer, which describes the consistency of the head-to-tail coupling of the monomer units. P3DDT primarily exhibits two distinct crystalline polymorphs, referred to as Form I and Form II.

-

Form I: This is the crystal structure typically observed in most regioregular poly(3-alkylthiophene)s.[1][2][3] It is characterized by a non-interdigitated packing of the alkyl side chains. This form is predominantly found in P3DDT with high regioregularity (RR > 83%).[1][2][3]

-

Form II: In this crystal structure, the alkyl side chains of adjacent polymer backbones interdigitate.[1][2][3] This form is more common in P3DDT with lower regioregularity (RR < 80%).[1][2][3] As the regioregularity decreases, the proportion of Form I crystals significantly diminishes, and Form II becomes the dominant crystalline phase.[1][2][3]

The interplay between regioregularity and the resulting crystal form is a critical factor in controlling the material's properties. The different packing arrangements in Form I and Form II crystals influence the electronic coupling between polymer chains and, consequently, the charge transport characteristics of the material.

Quantitative Crystallographic Data

The crystalline structure of P3DDT can be characterized by X-ray diffraction (XRD), which provides information about the spacing between crystallographic planes (d-spacing). The (h00) reflections correspond to the lamellar stacking of the polymer backbones, while the (0k0) reflection is associated with the π-π stacking distance.

| Regioregularity (RR) | Crystalline Form | (100) d-spacing (Å) | (010) π-stacking distance (Å) |

| High (>83%) | Form I | ~28.0 - 30.0 | ~3.8 |

| Low (<80%) | Form II | Varies | Varies |

Note: Specific lattice parameters for Form II can vary and are less consistently reported than for Form I.

Morphology of P3DDT Films

The morphology of P3DDT thin films, which encompasses the arrangement and size of crystalline domains and the overall surface topography, is highly sensitive to the processing conditions. Control over these conditions is therefore essential for optimizing device performance.

Influence of Solution Processing

The choice of solvent for dissolving P3DDT plays a crucial role in the resulting film morphology. Solvents with different boiling points and polymer solubility affect the aggregation of polymer chains in solution and the kinetics of film formation during solvent evaporation.

-

Good Solvents (e.g., Chloroform, Toluene): These solvents lead to a more dissolved, coil-like conformation of the P3DDT chains in solution.[4] Rapid evaporation, as in spin coating, can trap the polymer in a less ordered state.[5][6]

-

Poor Solvents (e.g., Anisole): The addition of a poor solvent can induce the formation of more ordered, rod-like conformations and π-stacked aggregates in solution, which can then be deposited to form more crystalline films.[7]

Influence of Thermal Annealing

Thermal annealing, which involves heating the P3DDT film to a temperature below its melting point, is a common method to enhance crystallinity. The process provides the polymer chains with sufficient thermal energy to rearrange into a more ordered state. Annealing above the melting temperature of the alkyl side chains, but below that of the polythiophene backbone, promotes the diffusion of the polymer chains and facilitates π-π stacking.[7] The optimal annealing temperature for P3DDT is typically around 130 °C.[7] This process generally leads to an increase in the size of the crystalline domains.[8]

Influence of Solvent Vapor Annealing

Solvent vapor annealing involves exposing the P3DDT film to a saturated vapor of a solvent. This process plasticizes the film, allowing for molecular rearrangement and the improvement of crystalline order.[5] However, the outcome is highly dependent on the choice of solvent and the duration of the annealing process. While it can reduce defects, it may also lead to the formation of smaller grains if the solvent causes the polymer to revert to a more coil-like conformation.[5]

Quantitative Morphological Data

The morphology of P3DDT films can be quantified using techniques like Atomic Force Microscopy (AFM) for surface roughness and X-ray Diffraction (XRD) for crystallite size.

| Processing Condition | Solvent | Typical RMS Roughness (nm) | Crystallite Size (nm) |

| As-cast (Spin-coated) | Chloroform | 0.5 - 2.0 | ~10 |

| As-cast (Spin-coated) | Toluene | 1.0 - 3.0 | ~10-15 |

| Thermally Annealed (~130°C) | Chloroform | Can increase or decrease depending on initial state | >20 |

Note: These are representative values; actual results will depend on specific experimental parameters.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible fabrication and characterization of P3DDT films. The following sections provide methodologies for key experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solvent dependent ordering of poly(this compound) in thin films - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. Structures of spin-coated and annealed monolayer and multilayer poly(this compound) thin films - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Poor solvent and thermal annealing induced ordered crystallites in poly(this compound) films - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pure.mpg.de [pure.mpg.de]

Thermal Properties of 3-Dodecylthiophene and its Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of the monomer 3-dodecylthiophene and its corresponding polymer, poly(this compound) (P3DDT). This document summarizes key thermal data, details the experimental methodologies used for their characterization, and illustrates the fundamental relationship between the monomer and its polymer.

Introduction

This compound is a key building block in the synthesis of conductive polymers, particularly poly(3-alkylthiophene)s (P3ATs). The long dodecyl side-chain imparts solubility and processability to the resulting polymer, P3DDT, making it a material of interest for applications in organic electronics. Understanding the thermal behavior of both the monomer and the polymer is critical for optimizing synthesis, processing, and ensuring the long-term stability and performance of devices fabricated from these materials. This guide serves as a technical resource, consolidating available data on the thermal characteristics of this compound and P3DDT.

Thermal Properties of this compound (Monomer)

Table 1: Thermal and Physical Properties of this compound Monomer

| Property | Value | Reference |

| Melting Point | -0.15 °C (estimate) | [1] |

| Boiling Point | 290 °C | [1] |

| Density | 0.902 g/mL at 25 °C |

Thermal Properties of Poly(this compound) (P3DDT)

The thermal properties of poly(this compound) are crucial for its application in electronic devices, as they dictate the material's processing window, structural morphology, and operational stability. The thermal behavior of P3DDT is complex, exhibiting transitions related to both the alkyl side chains and the conjugated polymer backbone.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a key technique for characterizing the phase transitions of P3DDT. DSC analyses reveal distinct melting and crystallization events for both the main polymer chain and the dodecyl side chains.

Table 2: DSC Data for Poly(this compound) (P3DDT)

| Thermal Event | Temperature (°C) | Notes |

| Side Chain Melting | 27 - 80 °C | Broad transition associated with the melting of the dodecyl side chains. |

| Main Chain Crystallization | 114 °C | Sharp exothermic peak observed during cooling from the melt. |

| Main Chain Melting | Up to three overlapping peaks | The melting of the main polymer chain can be complex and dependent on crystalline form and thermal history. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of P3DDT. This is critical for establishing the upper temperature limit for processing and long-term use.

Table 3: TGA Data for Poly(this compound) (P3DDT)

| Thermal Event | Temperature (°C) | Atmosphere | Reference |

| Decomposition Temperature | ~350 °C | Inert (e.g., Nitrogen) | [2][3] |

Thermal Conductivity

The thermal conductivity of conjugated polymers is an important parameter for thermal management in electronic devices. Specific experimental data for the thermal conductivity of P3DDT is not widely available in the reviewed literature. However, the thermal conductivity of polythiophenes, in general, is known to be relatively low, characteristic of polymeric materials. For amorphous bulk polythiophene, a thermal conductivity of approximately 0.19 W·m⁻¹·K⁻¹ has been reported.[4] For poly(3-hexylthiophene) (P3HT), a closely related polymer, thermal conductivity values have been reported to span from 0.2 to 0.85 W·m⁻¹·K⁻¹ depending on molecular weight and regioregularity. It is important to note that chain orientation can significantly enhance thermal conductivity, with values up to ~4.4 W·m⁻¹·K⁻¹ reported for chain-oriented amorphous polythiophene nanofibres.[5]

Experimental Protocols

The following sections detail the general methodologies for the key thermal analysis techniques discussed in this guide.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting points, crystallization temperatures, and glass transitions of the material.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

A temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10 °C/min), followed by a controlled cooling cycle at the same rate, and a second heating cycle.

-

The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

Endothermic and exothermic events, such as melting and crystallization, are identified as peaks in the DSC thermogram.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the material.

Methodology:

-

A small sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

The pan is placed on the TGA's microbalance within the furnace.

-

The furnace is purged with a specific atmosphere, typically an inert gas like nitrogen or an oxidative gas like air, at a controlled flow rate.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

Thermal Conductivity Measurement (General Approach)

Objective: To measure the rate at which heat is transferred through the material.

Methodology (e.g., Photoacoustic Technique for Thin Films):

-

A thin film of the polymer is prepared on a substrate.

-

The film is coated with a thin, optically opaque layer (e.g., a metal) that serves as a heater.

-

A modulated laser beam is used to periodically heat the surface of the opaque layer.

-

The periodic heating generates thermal waves that propagate through the polymer film to the substrate.

-

The propagation of these thermal waves is detected, often by measuring the acoustic signal generated by the thermal expansion and contraction of the gas in contact with the sample surface (the photoacoustic effect).

-

By analyzing the amplitude and phase of the detected signal as a function of the laser modulation frequency, the thermal diffusivity of the polymer film can be determined.

-

The thermal conductivity is then calculated using the measured thermal diffusivity, the material's density, and its specific heat capacity.

Monomer to Polymer Relationship

The polymerization of this compound is a fundamental process that transforms the monomeric liquid into a solid polymeric material with distinct thermal and electronic properties. The relationship is depicted in the following diagram.

Caption: From Monomer to Polymer.

Conclusion

This technical guide has summarized the key thermal properties of this compound and its polymer, P3DDT. The provided data tables offer a quick reference for important thermal transitions, while the experimental protocols outline the standard methodologies for their determination. A notable gap in the existing literature is the lack of specific experimental data for the thermal conductivity of P3DDT, highlighting an area for future research. A thorough understanding of these thermal characteristics is essential for the continued development and application of these materials in advanced electronic and optoelectronic technologies.

References

Methodological & Application

Application Notes and Protocols for the Fabrication of Organic Solar Cells Using 3-Dodecylthiophene

Introduction

Organic solar cells (OSCs) have garnered significant research interest due to their potential for low-cost, flexible, and large-area fabrication. Among the various materials being explored, poly(3-dodecylthiophene) (P3DDT) stands out as a promising p-type semiconductor. Its long alkyl side chain enhances solubility in common organic solvents, facilitating solution-based processing techniques. This document provides a comprehensive, step-by-step guide for the fabrication and characterization of bulk heterojunction (BHJ) organic solar cells utilizing P3DDT as the electron donor material. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the manufacturing and evaluation of organic electronic devices.

The typical device architecture follows a conventional structure of ITO/PEDOT:PSS/P3DDT:Acceptor/Al, where Indium Tin Oxide (ITO) serves as the transparent anode, poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) acts as the hole transport layer (HTL), a blend of P3DDT and an electron acceptor (such as a fullerene derivative) forms the photoactive layer, and aluminum (Al) is the cathode.

Device Performance Data

The performance of organic solar cells is quantified by several key parameters obtained from current-density voltage (J-V) characterization under simulated solar illumination. These include the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). Below is a summary of reported performance data for organic solar cells incorporating this compound.

| Active Layer Composition | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Annealing Conditions | Reference |

| P3HT/P3DDT/PC71BM | 0.57 | 3.42 | 0.42 | 0.83 | Thermal Annealing | [1] |

| P3HT/P3DDT/PC71BM | 0.45 | 1.63 | 0.31 | 0.22 | Solvent & Thermal Annealing | [1] |

Experimental Protocols

This section details the step-by-step procedures for the fabrication and characterization of P3DDT-based organic solar cells.

Substrate Cleaning

Proper cleaning of the ITO-coated glass substrates is critical to ensure good film quality and device performance.[2][3][4][5]

Materials:

-

ITO-coated glass substrates

-

Detergent solution (e.g., 1% Hellmanex III in deionized water)

-

Deionized (DI) water

-

Isopropyl alcohol (IPA)

-

Acetone

-

Nitrogen gas (filtered)

-

Ultrasonic bath

-

UV-Ozone cleaner or Oxygen Plasma asher

Protocol:

-

Place the ITO substrates in a substrate rack.

-

Sequentially sonicate the substrates in the following solutions for 15 minutes each:

-

Detergent solution

-

Deionized water

-

Acetone

-

Isopropyl alcohol

-

-

After each sonication step, rinse the substrates thoroughly with deionized water.

-

Dry the substrates with a stream of filtered nitrogen gas.

-

Immediately before depositing the next layer, treat the substrates with UV-Ozone for 15-20 minutes or oxygen plasma for 2-5 minutes to remove any remaining organic residues and to increase the work function of the ITO surface.[3]

Hole Transport Layer (HTL) Deposition

A thin layer of PEDOT:PSS is deposited to facilitate the transport of holes from the active layer to the anode.[1][6][7]

Materials:

-

Cleaned ITO substrates

-

PEDOT:PSS solution (e.g., AI 4083)

-

0.45 µm PES filter

-

Syringe

-

Spin coater

-

Hotplate

Protocol:

-

Filter the PEDOT:PSS solution through a 0.45 µm PES filter.

-

Place a cleaned ITO substrate onto the spin coater chuck.

-

Dispense approximately 100 µL of the filtered PEDOT:PSS solution onto the center of the substrate.

-

Spin coat the substrate at 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[8]

-

Transfer the coated substrate to a hotplate and anneal at 120-150°C for 5-10 minutes in a nitrogen atmosphere or glovebox to remove residual water.[8]

Active Layer Deposition

The active layer, a bulk heterojunction of P3DDT and an electron acceptor, is deposited via spin coating. In this protocol, PC71BM is used as the acceptor, and the blend is prepared based on ratios reported in the literature.[1]

Materials:

-

Substrates with ITO/PEDOT:PSS

-

Poly(this compound) (P3DDT)

-

Anhydrous chlorobenzene

-

Stirring hotplate

-

Spin coater

-

Glovebox with a nitrogen atmosphere

Protocol:

-

Inside a nitrogen-filled glovebox, prepare a blend solution of P3HT, P3DDT, and PC71BM in a 9:3:12 mg ratio in 1 mL of chlorobenzene.[1] Alternatively, a simple P3DDT:PC71BM blend can be prepared, typically in a 1:1 or 1:0.8 weight ratio.

-

Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-50°C) for several hours or overnight to ensure complete dissolution.

-

Cool the solution to room temperature before use.

-

Place the ITO/PEDOT:PSS substrate onto the spin coater chuck inside the glovebox.

-

Dispense the active layer solution onto the substrate.

-

Spin coat at a speed of 1000-2000 rpm for 60 seconds. The optimal spin speed will depend on the desired film thickness and the viscosity of the solution.

-

Allow the film to dry on the spin coater.

Thermal Annealing

Post-deposition annealing can improve the morphology of the active layer, leading to enhanced device performance.[9][10][11][12]

Protocol:

-

After spin coating the active layer, transfer the substrates to a hotplate inside the glovebox.

-

Anneal the substrates at a temperature between 80°C and 160°C. An optimal temperature for similar polythiophene-based solar cells is often found around 120-140°C.[9][10][13]

-

The annealing time is typically between 3 to 15 minutes.[9][12]

Cathode Deposition

An aluminum cathode is deposited via thermal evaporation.[14][15][16]

Materials:

-

Substrates with the organic layers

-

Thermal evaporator

-

High-purity aluminum (Al) pellets or wire

-

Shadow masks to define the active area

Protocol:

-

Place the substrates in the thermal evaporator chamber.

-

Place the shadow masks over the substrates to define the cathode geometry.

-

Evacuate the chamber to a pressure of at least 10-6 mbar.

-

Deposit a 100 nm thick layer of aluminum at a deposition rate of 1-5 Å/s. A higher deposition rate can lead to improved device performance by minimizing the formation of an Al-polymer complex at the interface.[14]

Device Encapsulation

Encapsulation protects the device from degradation by oxygen and moisture.[17][18][19][20][21]

Materials:

-

Completed solar cell devices

-

Glass coverslips

-

UV-curable epoxy

-

UV lamp

Protocol:

-

In a nitrogen-filled glovebox, place a small drop of UV-curable epoxy on the active area of the device.

-

Carefully place a glass coverslip over the epoxy, ensuring there are no air bubbles.

-

Cure the epoxy by exposing it to a UV lamp for the manufacturer-specified time.

Characterization Protocols

Current-Density Voltage (J-V) Measurement

J-V characterization is performed to determine the key performance parameters of the solar cell.[22][23][24][25]

Equipment:

-

Solar simulator with an AM1.5G spectrum (100 mW/cm²)

-

Source measure unit (e.g., Keithley 2400)

-

Probing station

-

Calibrated reference silicon photodiode

Protocol:

-

Calibrate the light intensity of the solar simulator to 100 mW/cm² using the reference photodiode.

-

Place the fabricated solar cell on the probing station.

-

Contact the anode (ITO) and cathode (Al) with the probes from the source measure unit.

-

Apply a voltage sweep (e.g., from -0.2 V to 1.0 V) to the device while measuring the current.

-

Record the J-V curve under both dark and illuminated conditions.

-

From the illuminated J-V curve, extract the Voc (voltage at zero current), Jsc (current density at zero voltage), and the fill factor (FF), which is the ratio of the maximum power output to the product of Voc and Jsc.

-

Calculate the power conversion efficiency (PCE) using the formula: PCE (%) = (Voc × Jsc × FF) / Pin × 100, where Pin is the incident power density (100 mW/cm²).

External Quantum Efficiency (EQE) Measurement

EQE measures the ratio of collected charge carriers to incident photons at a specific wavelength.

Equipment:

-

Monochromatic light source (e.g., a lamp with a monochromator)

-

Lock-in amplifier

-

Chopper

-

Calibrated reference photodiode

Protocol:

-

Measure the incident photon flux for each wavelength using the calibrated reference photodiode.

-

Illuminate the device under test with the monochromatic light, which is modulated by a chopper.

-

Measure the short-circuit current generated by the device at each wavelength using the lock-in amplifier.

-

Calculate the EQE at each wavelength using the formula: EQE(λ) = (Isc(λ) / q) / (Pin(λ) / (hc/λ)), where Isc(λ) is the short-circuit current at wavelength λ, q is the elementary charge, Pin(λ) is the incident power at wavelength λ, h is Planck's constant, and c is the speed of light.

Atomic Force Microscopy (AFM)

AFM is used to characterize the surface morphology of the active layer, which has a significant impact on device performance.

Equipment:

-

Atomic Force Microscope

Protocol:

-

Prepare a sample of the active layer on an ITO/PEDOT:PSS substrate.

-

Mount the sample on the AFM stage.

-

Engage the AFM tip with the sample surface.

-

Scan the desired area (e.g., 5 µm x 5 µm) in tapping mode to obtain a topography image.

-

Analyze the image to determine the root-mean-square (RMS) surface roughness and observe the phase separation and domain sizes of the P3DDT:acceptor blend.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the fabrication and characterization of P3DDT-based organic solar cells.

Charge Generation and Separation in a Bulk Heterojunction OSC

Caption: Mechanism of charge generation and separation in a P3DDT-based bulk heterojunction organic solar cell.

References

- 1. ossila.com [ossila.com]

- 2. physicsforums.com [physicsforums.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of annealing temperature and the annealing effect on life time and stability of P3HT:PCBM-based organic solar cells | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of annealing temperature and the annealing effect on life time and stability of P3HT:PCBM-based organic solar cells (2019) | H. Yuksel Guney | 7 Citations [scispace.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.aip.org [pubs.aip.org]

- 25. youtube.com [youtube.com]

Application Notes and Protocols: The Role of 3-Dodecylthiophene in Enhancing Organic Field-Effect Transistor (OFET) Performance

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 3-dodecylthiophene (3DT) and its corresponding polymer, poly(this compound) (P3DDT), in advancing the performance of Organic Field-Effect Transistors (OFETs). The longer alkyl side chain of 3DT significantly influences the material's solubility, film-forming properties, and solid-state packing, which are critical factors in charge transport and overall device efficacy.

The Impact of the Dodecyl Side Chain on OFET Performance

The introduction of a dodecyl side chain onto the thiophene backbone imparts several advantageous properties to the resulting polymer, P3DDT, making it a material of interest for high-performance OFETs. The primary roles of the this compound monomer in improving device performance are centered on:

-

Enhanced Solubility and Solution Processability: The long dodecyl chain significantly improves the solubility of the polythiophene backbone in common organic solvents. This is crucial for fabricating uniform, large-area thin films through solution-based techniques like spin-coating, drop-casting, and printing, which are essential for low-cost and flexible electronics.

-

Morphology Control and Molecular Ordering: The alkyl side chains play a pivotal role in the self-assembly of the polymer chains in the solid state. The dodecyl chains can interdigitate, promoting a more ordered packing of the conjugated backbones. This enhanced crystallinity and preferential molecular orientation, particularly the edge-on packing of the thiophene rings relative to the substrate, creates efficient pathways for charge transport between polymer chains, leading to higher charge carrier mobility.

-

Improved Film Formation: The choice of solvent and processing conditions for P3DDT solutions can be fine-tuned to control the resulting film morphology. Solvents with moderate evaporation rates and good solubility for P3DDT, such as toluene, can lead to the formation of well-ordered, continuous films with reduced defects, which is critical for achieving high-performance OFETs.

Quantitative Performance Data

The performance of OFETs is typically characterized by several key parameters, including charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following tables summarize the performance of OFETs based on poly(this compound) and compare it with other common poly(3-alkylthiophene)s (P3ATs).

| Polymer | Regioregularity (%) | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |

| P3DDT | >98 | ~34 | ~10⁷ | Dip-coating | [1] |

| P3DT | 85 | - | - | Oxidative Polym. | [2] |

| P3HT | >99 | 0.1 | 9x10⁴ | Spin-coating | [3] |

Table 1: Performance of OFETs based on various poly(3-alkylthiophene)s. Note that the exceptionally high mobility for P3DDT is reported in the context of sorting single-walled carbon nanotubes, indicating the polymer's capability for high-performance charge transport.

Experimental Protocols

Synthesis of High-Regioregularity Poly(this compound) (P3DDT) via GRIM Method

The Grignard Metathesis (GRIM) polymerization is a robust method for synthesizing highly regioregular P3ATs.

Materials:

-

2,5-Dibromo-3-dodecylthiophene

-

tert-Butylmagnesium chloride in THF (1.0 M)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

-

Chloroform

Procedure:

-

In a nitrogen-purged flask, dissolve 2,5-dibromo-3-dodecylthiophene in anhydrous THF.

-

Slowly add 1.0 equivalent of tert-butylmagnesium chloride solution at room temperature and stir for 2 hours to perform the Grignard exchange.

-

Add a catalytic amount of Ni(dppp)Cl₂ to the reaction mixture.

-

Stir the polymerization reaction at room temperature for 2 hours.

-

Quench the reaction by adding a small amount of 5 M HCl.

-

Precipitate the polymer by pouring the reaction mixture into methanol.

-

Collect the polymer by filtration and wash with methanol.

-

Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to collect the high molecular weight, regioregular fraction.

-

Precipitate the chloroform fraction in methanol, filter, and dry the final P3DDT polymer under vacuum.

Fabrication of P3DDT-based OFETs (Top-Contact, Bottom-Gate)

Materials:

-

Highly doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer

-

High-regioregularity P3DDT

-

Trichloromethane (Chloroform) or Toluene

-

Octadecyltrichlorosilane (OTS)

-

Gold (Au) evaporation source

-

Shadow mask for source and drain electrodes

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate by sonication in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

-

Surface Treatment: Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM) by vapor deposition or solution immersion to create a hydrophobic surface, which promotes better ordering of the P3DDT film.

-

Polymer Solution Preparation: Dissolve the synthesized P3DDT in a suitable solvent like chloroform or toluene to a concentration of 5-10 mg/mL. Stir the solution overnight in a nitrogen-filled glovebox.

-

Thin Film Deposition:

-

Spin-Coating: Spin-coat the P3DDT solution onto the OTS-treated substrate at 1500-3000 rpm for 60 seconds.

-

Annealing: Anneal the film at 100-120 °C for 30 minutes on a hotplate inside the glovebox to remove residual solvent and improve crystallinity.

-

-

Electrode Deposition: Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1.5 mm).

-

Characterization: Characterize the electrical performance of the OFET device in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.

Visualizations

Caption: Molecular structure of this compound.

Caption: OFET fabrication and characterization workflow.

Caption: Schematic of a top-contact, bottom-gate OFET.

References

Application Notes and Protocols for the Synthesis of 3-Dodecylthiophene-Based Copolymers for Flexible Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 3-dodecylthiophene (3DDT) based copolymers, which are promising materials for flexible electronic applications. The document outlines common polymerization techniques, characterization methods, and the resulting electronic properties of these copolymers.

Introduction

Poly(this compound) (P3DDT) is a solution-processable conjugated polymer known for its favorable electronic properties and good environmental stability. To further enhance its performance and tailor its properties for specific applications in flexible electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), this compound is often copolymerized with other aromatic units. These copolymers can be designed as donor-acceptor (D-A) systems to modulate the polymer's band gap, energy levels, and charge transport characteristics. This document details the synthesis of such copolymers via two primary methods: Grignard Metathesis (GRIM) polymerization and Stille coupling polymerization.

Polymerization Methodologies

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a chain-growth process that allows for the synthesis of regioregular poly(3-alkylthiophenes) with controlled molecular weights and narrow polydispersities.[1] This method is particularly useful for creating block copolymers through the sequential addition of different monomers.[1]

Experimental Protocol: Synthesis of a P3DDT-based copolymer via GRIM Polymerization

This protocol is a generalized procedure based on established methods.[1][2][3]

Materials:

-

2,5-Dibromo-3-dodecylthiophene (monomer 1)

-

Appropriate comonomer (e.g., another 2,5-dibromo-3-alkylthiophene or a functionalized thiophene) (monomer 2)

-

t-Butylmagnesium chloride (Grignard reagent) in THF (1.0 M)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-dodecylthiophene (1.0 eq) in anhydrous THF.

-

Grignard Metathesis: Slowly add t-butylmagnesium chloride (1.0 eq) to the monomer solution at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the Grignard reagent of the thiophene monomer.

-

Polymerization Initiation: In a separate Schlenk flask, dissolve Ni(dppp)Cl₂ (0.5-2 mol% relative to the monomer) in anhydrous THF. Add this catalyst solution to the monomer Grignard solution. The reaction mixture should change color, indicating the start of polymerization.

-

Polymerization: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours). The molecular weight of the polymer can be controlled by the monomer-to-initiator ratio and the reaction time.[1]

-